molecular formula C16H17N5O2S B11259206 2-({7-Oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)-N-phenylacetamide

2-({7-Oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)-N-phenylacetamide

Cat. No.: B11259206
M. Wt: 343.4 g/mol
InChI Key: VYDSAVUVFWGDNB-UHFFFAOYSA-N
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Description

2-({7-Oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)-N-phenylacetamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 2-({7-Oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)-N-phenylacetamide typically involves the following steps:

    Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the triazolopyrimidine core with a suitable thiol reagent.

    Attachment of the N-phenylacetamide moiety: This final step involves the acylation of the intermediate compound with phenylacetyl chloride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

2-({7-Oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-({7-Oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)-N-phenylacetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in various biological assays.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-({7-Oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cell proliferation and survival, leading to its anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

2-({7-Oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)-N-phenylacetamide can be compared with other similar compounds, such as:

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also possess a triazole ring fused with another heterocycle and exhibit similar biological activities.

    1,2,4-Triazolo[4,3-a]pyrazines: These derivatives have shown potential as kinase inhibitors and anticancer agents.

    Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds are known for their antimicrobial and anticancer properties .

The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits.

Properties

Molecular Formula

C16H17N5O2S

Molecular Weight

343.4 g/mol

IUPAC Name

2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C16H17N5O2S/c1-2-6-12-9-13(22)18-15-19-20-16(21(12)15)24-10-14(23)17-11-7-4-3-5-8-11/h3-5,7-9H,2,6,10H2,1H3,(H,17,23)(H,18,19,22)

InChI Key

VYDSAVUVFWGDNB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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